molecular formula C₁₆H₁₃F₂NO₄S B1662742 Flosulide CAS No. 80937-31-1

Flosulide

Cat. No. B1662742
CAS RN: 80937-31-1
M. Wt: 353.3 g/mol
InChI Key: CXJONBHNIJFARE-UHFFFAOYSA-N
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Description

Flosulide is a selective cyclooxygenase-2 (COX-2) inhibitor . It was studied for the treatment of inflammatory diseases . It was shown that selective inhibition of COX-2 could alter renal function and could be useful in the therapy of esophageal cancer . Flosulide belongs to the class of organic compounds known as diarylethers .


Molecular Structure Analysis

Flosulide has a molecular formula of C16H13F2NO4S . The InChIKey of Flosulide is CXJONBHNIJFARE-UHFFFAOYSA-N . It’s worth noting that the structure of Flosulide is achiral .

Future Directions

Flosulide was initially developed by Bayer AG, but its global highest R&D status is now discontinued . While there may not be current research being conducted on Flosulide, COX-2 inhibitors as a class continue to be a focus of research for their potential in treating various inflammatory conditions .

properties

IUPAC Name

N-[6-(2,4-difluorophenoxy)-1-oxo-2,3-dihydroinden-5-yl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2NO4S/c1-24(21,22)19-13-6-9-2-4-14(20)11(9)8-16(13)23-15-5-3-10(17)7-12(15)18/h3,5-8,19H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXJONBHNIJFARE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=C2C(=C1)CCC2=O)OC3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20230807
Record name Flosulide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20230807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flosulide

CAS RN

80937-31-1
Record name Flosulide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080937311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flosulide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20230807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLOSULIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GVR41S4ZHJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

12.8 g of 5-amino-6-(2,4-difluorophenoxy)-1-indanone in 95 ml of pyridine was combined at 0° C. with 8.3 ml of methanesulfonyl chloride. After 3 hours at 0° C. and 16 hours at 20° C., the mixture was concentrated, the residue taken up in chloroform, the solution washed with 1 N hydrochloric acid, and concentrated. Chromatography of the residue over silica gel with dichloromethane-ethyl acetate yielded 1.2 g of 6-(2,4-difluorophenoxy)-5-bis(methylsulfonyl)amino-1-indanone, mp 190° C. (from toluene) and subsequently 8.9 g of 6-(2,4-difluorophenoxy)-5-methylsulfonylamino-1-indanone, mp 153° C. (from ethanol).
Name
5-amino-6-(2,4-difluorophenoxy)-1-indanone
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
8.3 mL
Type
reactant
Reaction Step Two
Quantity
95 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
488
Citations
C Blume, G Heise, A Mühlfeld, D Bach, K Schrör… - Kidney international, 1999 - Elsevier
… high-dose flosulide, which therefore might lose its selectivity. High-dose flosulide induced a … Our results suggest that the therapeutic use of flosulide in proteinuria seems advantageous …
Number of citations: 62 www.sciencedirect.com
N Ouimet, CC Chan, S Charleson, D Claveau… - Bioorganic & medicinal …, 1999 - Elsevier
… The aryl sulfonamide flosulide (CGP 28238) 1 is a potent and selective COX-2 inhibitor) We have reported that the thioether analog of flosulide, L-745,337, is a potent and more …
Number of citations: 32 www.sciencedirect.com
I Bjarnason, A Macpherson, H Rotman… - Scandinavian journal …, 1997 - Taylor & Francis
… Methods: We assessed the gastrointestinal tolerability of flosulide (20 mg twice a … flosulide and in 5 (37%) after naproxen (P > 0.001). Lanza scores were significantly lower after flosulide …
Number of citations: 68 www.tandfonline.com
G Heise, B Grabensee, K Schrör, P Heering - Nephron, 1998 - karger.com
… , flosulide, differs from the mixed type Cox 1 and Cox 2 inhibitor aspirin in respect of renal function and eicosanoid excretion in experimental nephritis. The effects of flosulide and aspirin …
Number of citations: 31 karger.com
À Turull, C Piera, J Queralt - Inflammation, 2001 - Springer
… Acute anti-inflammatory doses of flosulide and indomethacin … In normovolemic rats, flosulide increased RPF and GFR (25 … Treatment of hypovolemic rats with flosulide (5–25 mg/kg) or …
Number of citations: 20 link.springer.com
W Zimmerli, S Sansano… - Biochemical pharmacology, 1991 - Elsevier
… Unlike established NSAID, flosulide is nearly inactive in inhibiting cyclooxygenase, … anti-inflammatory potency of flosulide. We therefore studied the effect of flosulide on superoxide (Of) …
Number of citations: 12 www.sciencedirect.com
AS Lages, KCM Silva, ALP Miranda, CAM Fraga… - Bioorganic & medicinal …, 1998 - Elsevier
Four new aryl-sulfonamide derivatives (3a, 4a, 5a∼b), having methylenedioxy group attached to phenyl ring, were prepared from natural safrole and evaluated as anti-inflammatory …
Number of citations: 32 www.sciencedirect.com
SS Oing, P Diel, KH Fritzemeier, RE Garfield… - Journal of the Society for …, 1996 - infona.pl
… of the specific COX-2 inhibitor flosulide on both term and ONA-… 1, the animals were treated with either flosulide (10 mg/d po) … ) was given on d60 pc with or without flosulide (10 mg/d, d58-…
Number of citations: 18 www.infona.pl
À Turull, J Queralt - Prostaglandins & Other Lipid Mediators, 2001 - Elsevier
… flosulide, produced a significantly greater decrease in PGE 2 than indomethacin. Furthermore, the anti-inflammatory activity of flosulide … PGE 2 levels of arthritic rats treated with flosulide …
Number of citations: 8 www.sciencedirect.com
P Brunel, M Turri, A Hornych, TT Guyene… - European journal of …, 1995 - Springer
… Results: After the first day of treatment with 25 mg bd flosulide, … only after the higher dose of flosulide. These changes in the renin-… The inhibitory effect of flosulide on renal prostaglandin …
Number of citations: 14 link.springer.com

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